5-Nitropyrimidine-2-carbonitrile
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Overview
Description
5-Nitropyrimidine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5H2N4O2 It is a derivative of pyrimidine, characterized by the presence of a nitro group at the 5-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyrimidine-2-carbonitrile typically involves the nitration of pyrimidine derivatives. One common method is the reaction of pyrimidine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide and bisulfite in water to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Nitropyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines, to form different derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: 5-Aminopyrimidine-2-carbonitrile.
Substitution: 5-Nitropyrimidine-2-amine derivatives.
Hydrolysis: 5-Nitropyrimidine-2-carboxylic acid.
Scientific Research Applications
Chemistry: 5-Nitropyrimidine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrimidines, which are valuable in organic synthesis .
Biology and Medicine: Pyrimidine derivatives, including this compound, have been studied for their ability to inhibit tyrosine kinases, which are involved in the regulation of cell growth and proliferation .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its derivatives may serve as intermediates in the synthesis of active ingredients for various applications .
Mechanism of Action
The mechanism of action of 5-Nitropyrimidine-2-carbonitrile, particularly in its role as a tyrosine kinase inhibitor, involves the binding of the compound to the ATP-binding site of the enzyme. This inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways that promote cell growth and proliferation . The molecular targets include the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile: Lacks the nitro group at the 5-position.
2,4-Dichloro-5-nitropyrimidine: Contains additional chloro substituents.
Pyrimidinone-5-carbonitrile: Contains a carbonyl group instead of a nitro group.
Uniqueness: 5-Nitropyrimidine-2-carbonitrile is unique due to the presence of both a nitro group and a cyano group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-nitropyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N4O2/c6-1-5-7-2-4(3-8-5)9(10)11/h2-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAMCKSMTZEHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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